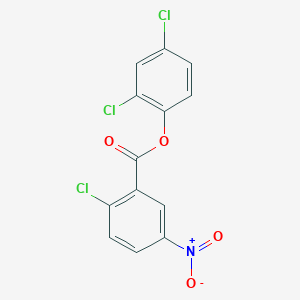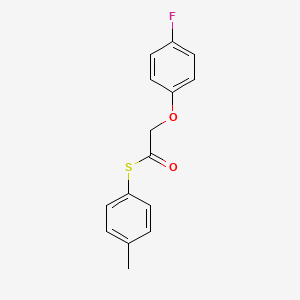![molecular formula C21H26N2O2 B5716183 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as A-401, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide induces apoptosis and inhibits angiogenesis. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability. However, there are limitations to its use, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be further studied for its potential use in combination with other chemotherapeutic agents. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be studied for its potential use in treating chronic inflammatory diseases. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be studied for its potential use in treating neurodegenerative diseases.
Conclusion:
In conclusion, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide.
Synthesemethoden
The synthesis of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 4-isopropoxybenzoyl chloride with 4-(1-piperidinyl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)25-20-12-6-17(7-13-20)21(24)22-18-8-10-19(11-9-18)23-14-4-3-5-15-23/h6-13,16H,3-5,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYHKDLHVLGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)




![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)